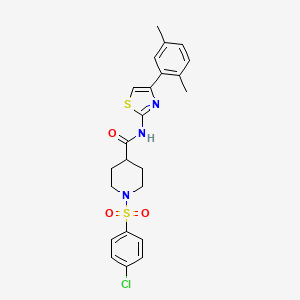

1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide

Description

This compound is a piperidine-4-carboxamide derivative featuring a 4-chlorophenylsulfonyl group and a 4-(2,5-dimethylphenyl)thiazol-2-yl substituent. The synthesis of such analogs typically involves coupling reactions of substituted thiazole intermediates with amines or carboxylic acid derivatives, as exemplified in related carboxamide syntheses .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O3S2/c1-15-3-4-16(2)20(13-15)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)19-7-5-18(24)6-8-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZOOXVHEMSUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

Coupling Reactions: The final step often involves coupling the thiazole derivative with the piperidine carboxamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide exerts its effects can involve:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulating signaling pathways or metabolic processes within cells.

Comparison with Similar Compounds

Structural Analogues in Thiazole Carboxamide Family

Key Comparisons :

Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides: Structural Differences: The target compound replaces the pyridinyl group in these analogs with a 2,5-dimethylphenyl-substituted thiazole. Synthetic Routes: Both classes utilize coupling reactions (e.g., with amines) to form carboxamide bonds, but the target compound employs a piperidine-4-carboxamide core instead of a simpler amide backbone .

1-[4-(4-Chlorophenyl)thiazol-2-yl] Derivatives: Functional Group Variations: The sulfonyl group in the target compound distinguishes it from hydrazine or simpler amide derivatives. Sulfonamides are known for improved pharmacokinetic properties, such as increased solubility and bioavailability, compared to non-sulfonylated analogs .

Triazole and Dioxolane Derivatives (e.g., Propiconazole) :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamide | Propiconazole |

|---|---|---|---|

| Molecular Weight | ~480 g/mol (estimated) | ~300–350 g/mol | 342.2 g/mol |

| Lipophilicity (LogP) | High (due to dimethylphenyl group) | Moderate (pyridinyl group reduces LogP) | 3.8 (highly lipophilic) |

| Solubility | Likely low (sulfonamide enhances) | Moderate (ester/amide balance) | Low (non-polar structure) |

| Synthetic Complexity | High (multiple coupling steps) | Moderate (fewer substituents) | Moderate (triazole synthesis) |

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide (CAS Number: 895456-95-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities.

- Molecular Formula: CHClNOS

- Molecular Weight: 435.0 g/mol

- Structure: The compound features a piperidine core, a thiazole ring, and a sulfonyl group, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antibacterial properties. The sulfonamide moiety is particularly noted for its ability to inhibit bacterial growth. In studies, derivatives of this compound were tested against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Salmonella Typhi | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Significant inhibition |

| Staphylococcus aureus | High inhibition |

The mechanism of action is believed to involve the inhibition of folic acid synthesis, crucial for bacterial growth and survival .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely studied. The presence of the thiazole ring in this compound suggests possible cytotoxic effects against cancer cell lines. Notably:

- In vitro studies have shown that similar thiazole derivatives exhibit IC values in the low micromolar range against various cancer cell lines.

- Mechanism: The anticancer activity is often attributed to the compound’s ability to induce apoptosis in cancer cells and inhibit cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon cancer) | 1.98 ± 1.22 |

| Jurkat (Leukemia) | 1.61 ± 1.92 |

The structure-activity relationship (SAR) analysis indicates that substituents on the phenyl and thiazole rings significantly influence anticancer efficacy .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 75% at 10 µM |

| Urease | 65% at 10 µM |

These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Antibacterial Study : A derivative containing a sulfonamide group was tested against Gram-positive and Gram-negative bacteria, showing promising results that support the use of sulfonyl derivatives as antibacterial agents.

- Anticancer Research : A study on thiazole-based compounds demonstrated their effectiveness against various cancer cell lines, emphasizing the importance of specific substituents in enhancing cytotoxicity.

- Enzyme Inhibition Analysis : Research focused on enzyme inhibitors derived from piperidine structures revealed significant inhibition rates, correlating with structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.